molecular formula C8H5BrFN B1281158 4-Bromo-3-fluorophenylacetonitrile CAS No. 499983-13-0

4-Bromo-3-fluorophenylacetonitrile

Cat. No. B1281158
M. Wt: 214.03 g/mol
InChI Key: CGDCFGJXTOGEGD-UHFFFAOYSA-N
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Patent
US08957049B2

Procedure details

This crude benzyl bromide (27 mmol) and sodium cyanide (2.38 g, 54 mmol, 2.0 eq.) were combined in ethanol (100 mL) and heated at 80° C. for 2 h. The reaction mixture was concentrated to dryness in vacuo, suspended in water, and extracted with ethyl acetate. Washing with brine and drying over Na2SO4 gave, after removal of the solvent, a red oil which was purified using silica gel chromatography (gradient of 2→12% ethyl acetate/hexanes) to provide 3-fluoro-4-bromophenylacetonitrile as white needles (1.96 g, 35% over 2 steps).
Quantity
27 mmol
Type
reactant
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[Br:10])[CH2:5]Br.[C-:11]#[N:12].[Na+]>C(O)C>[F:1][C:2]1[CH:3]=[C:4]([CH2:5][C:11]#[N:12])[CH:7]=[CH:8][C:9]=1[Br:10] |f:1.2|

Inputs

Step One
Name
Quantity
27 mmol
Type
reactant
Smiles
FC=1C=C(CBr)C=CC1Br
Step Two
Name
Quantity
2.38 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
Washing with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over Na2SO4
CUSTOM
Type
CUSTOM
Details
gave
CUSTOM
Type
CUSTOM
Details
after removal of the solvent
CUSTOM
Type
CUSTOM
Details
a red oil which was purified

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1Br)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.